![molecular formula C12H14O4 B566610 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid CAS No. 105254-01-1](/img/structure/B566610.png)
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid
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Overview
Description
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid typically involves the reaction of 2-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antimicrobial Activity :
- Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
- Case Study : A derivative of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Bacillus cereus, indicating strong antibacterial activity.
- Anti-inflammatory Properties :
- Cancer Research :
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical reactions makes it valuable in synthetic pathways .
- Example : It can be used to synthesize more complex molecules through reactions such as esterification and amide formation.
- Chiral Synthesis :
Applications in Material Science
- Nonlinear Optical Materials :
- The compound has been investigated for its nonlinear optical properties, making it suitable for applications in photonics and optoelectronics. Its ability to exhibit significant second-order nonlinear optical responses can be harnessed in developing advanced materials for telecommunications .
- Data Table :
Property | Value |
---|---|
Nonlinear Optical Coefficient | High |
Transparency Range | 400 nm - 800 nm |
Thermal Stability | Stable up to 200 °C |
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
- 3-({[(1Z)-(2-methoxyphenyl)methylidene]amino}oxy)propanoic acid
Uniqueness
Its methoxyphenyl group and ketone functionality make it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
Biological Activity
4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, a compound belonging to the class of 4-oxo-butanoic acid derivatives, has garnered attention in recent years due to its potential biological activities. Preliminary studies suggest that this compound may possess significant therapeutic properties, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor.
-
Neuroprotective Effects :
- The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolism of kynurenine, which is linked to neuroinflammation and neurodegeneration .
- Enzyme Inhibition :
- Tyrosinase Inhibition :
Summary of Biological Activities
Neurodegenerative Diseases
A study highlighted the efficacy of this compound in preclinical models of Alzheimer's disease. The compound was administered to mice genetically predisposed to neurodegeneration, resulting in improved cognitive function and reduced amyloid plaque formation.
Enzyme Inhibition Studies
In a high-throughput screening assay, this compound was tested alongside known inhibitors of PknB. It exhibited a significant inhibition rate compared to controls, suggesting its potential utility in treating drug-resistant strains of tuberculosis .
Tyrosinase Activity
In experiments assessing tyrosinase activity, various alkyl derivatives of 4-oxobutanoic acid were synthesized and evaluated. The results indicated that compounds with longer carbon chains exhibited enhanced inhibitory effects, with some derivatives achieving IC50 values significantly lower than those of traditional inhibitors like kojic acid .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)15)7-10(13)9-5-3-4-6-11(9)16-2/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNVQLFKRWRKII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671921 |
Source
|
Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105254-01-1 |
Source
|
Record name | 4-(2-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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